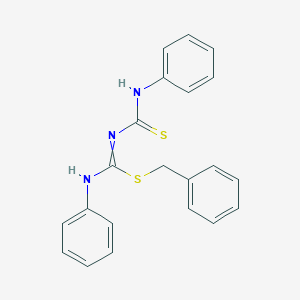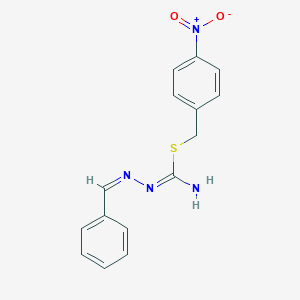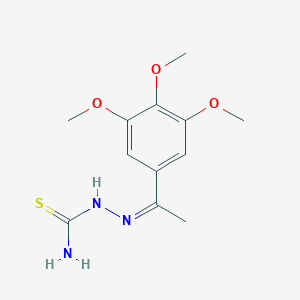![molecular formula C25H28N4O3S B307332 tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307332.png)
tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways such as the inhibition of protein kinases, the modulation of gene expression, and the activation of signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, reduce the formation of beta-amyloid plaques in the brain, and improve glucose tolerance and insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate in lab experiments is its high yield and relatively simple synthesis method. Additionally, it has shown promising results in various disease models, which makes it a potential candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves the reaction of 4-methylphenyl-4H-1,2,4-triazole-3-thiol with tert-butyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate. The reaction is catalyzed by a base such as potassium carbonate or sodium hydride in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the product is typically high, ranging from 70-90%.
Aplicaciones Científicas De Investigación
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, it has been found to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with the development of the disease. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
Nombre del producto |
tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate |
|---|---|
Fórmula molecular |
C25H28N4O3S |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
tert-butyl 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C25H28N4O3S/c1-16-9-11-18(12-10-16)22-26-24(28-27-22)33-20-14-13-17-7-5-6-8-19(17)29(23(20)31)15-21(30)32-25(2,3)4/h5-12,20H,13-15H2,1-4H3,(H,26,27,28) |
Clave InChI |
QLGQGQJKCVRGPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CCC4=CC=CC=C4N(C3=O)CC(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CCC4=CC=CC=C4N(C3=O)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307250.png)
![methylN'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307253.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307255.png)
![Ethyl 4-[(2-{[(dimethylamino)carbothioyl]imino}-5-{[4-(ethoxycarbonyl)phenyl]imino}-3-{4-nitrophenyl}-1,3-thiazolidin-4-ylidene)amino]benzoate](/img/structure/B307256.png)
![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylurea](/img/structure/B307258.png)





![1-[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B307268.png)
![methylN-[2-(benzoyl-4-methylanilino)-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylimidothiocarbamate](/img/structure/B307271.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododeca-4,10-dien-2-ylidene]-N-phenylamine](/img/structure/B307272.png)